6-Chloro Substitution Ablates CXCR2 Antagonism
In a systematic SAR study, the 6-chloro derivative (compound 16a) was compared with the unsubstituted parent hit (compound 2) in a fluorescence-based calcium mobilization assay measuring CXCR2 antagonism. Introduction of the 6-chloro substituent eliminated measurable antagonist activity, shifting the IC50 from 0.11 ± 0.019 µM (compound 2) to >30 µM (16a), a >272-fold reduction [1]. Other 6-substituted analogs, including 6-furanyl (17b, IC50 0.54 µM), also retained some activity, making the 6-chloro variant uniquely inactive and therefore valuable as a negative-control probe or as a scaffold for designing selectivity filters.
| Evidence Dimension | CXCR2 antagonism (IC50) |
|---|---|
| Target Compound Data | >30 µM (compound 16a, 6-chloro derivative) |
| Comparator Or Baseline | 0.11 ± 0.019 µM (compound 2, unsubstituted parent hit) |
| Quantified Difference | >272-fold decrease in potency |
| Conditions | Fluorescence-based calcium mobilization assay in human CXCR2-expressing cells; compound concentration that inhibits CXCL8-induced intracellular calcium flux by 50%; data from at least three experiments |
Why This Matters
Researchers seeking a chemically tractable, biologically silent version of the pyrido[3,4-d]pyrimidin-4-one scaffold can select 6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one as a confirmed inactive control, avoiding confounding background activity present in other 6-substituted analogs.
- [1] Molecules 2023, 28 (5), 2099. Table 1. Compound 16a vs. Compound 2. https://pmc.ncbi.nlm.nih.gov/articles/PMC10004157/. View Source
